(2S)-4-Cyclopentyl-2-methylbutanoic acid
Description
(2S)-4-Cyclopentyl-2-methylbutanoic acid is a chiral carboxylic acid characterized by a stereocenter at the C2 position (S-configuration), a methyl group at C2, and a cyclopentyl substituent at C4. Its molecular formula is C${10}$H${18}$O$_2$, with a molar mass of 170.25 g/mol. The cyclopentyl group enhances lipophilicity, while the carboxylic acid moiety provides hydrogen-bonding capacity, influencing solubility and reactivity. This compound is likely used as an intermediate in pharmaceutical or agrochemical synthesis, leveraging its chiral center for stereoselective applications.
Properties
IUPAC Name |
(2S)-4-cyclopentyl-2-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8(10(11)12)6-7-9-4-2-3-5-9/h8-9H,2-7H2,1H3,(H,11,12)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDOAEOIFFZJBT-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CCCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC1CCCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Cyclopentyl-2-methylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentyl derivatives and suitable butanoic acid precursors.
Reaction Conditions: The reactions are often carried out under controlled temperatures and pressures to ensure the desired stereochemistry and yield.
Catalysts and Reagents: Common reagents include strong acids or bases, and catalysts such as palladium or platinum may be used to facilitate specific reactions.
Industrial Production Methods
In industrial settings, the production of (2S)-4-Cyclopentyl-2-methylbutanoic acid may involve large-scale batch reactors or continuous flow systems. The process is optimized for high yield and purity, often incorporating advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-Cyclopentyl-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentyl ketones, while reduction could produce cyclopentyl alcohols.
Scientific Research Applications
(2S)-4-Cyclopentyl-2-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Researchers study its effects on biological systems, including its potential as a biochemical probe.
Medicine: There is interest in its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which (2S)-4-Cyclopentyl-2-methylbutanoic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved are often studied to understand its potential therapeutic applications and to design more effective derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Substituents
Compound A : (2S)-4-Cyclopentyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic Acid
- Molecular Formula: C${24}$H${27}$NO$_4$
- Key Features: Features an Fmoc-protected amino group at C2 instead of a methyl group.
- Properties :
- Higher molecular weight (393.48 g/mol ) and lipophilicity due to the aromatic Fmoc group.
- Predicted pKa: 3.93 (lower than typical carboxylic acids due to electron-withdrawing Fmoc).
- Boiling Point: 605.5 ± 38.0 °C (significantly higher than the target compound).
- Applications: Used in solid-phase peptide synthesis as a protected amino acid derivative .
Compound B : (2S)-2-Acetamido-4-(methylsulfanyl)butanoic Acid
- Molecular Formula: C$7$H${13}$NO$_3$S
- Key Features : Contains an acetamido group at C2 and a methylsulfanyl group at C4.
- Properties :
- Sulfur atom enhances polarizability but retains moderate lipophilicity (predicted ClogP ~1.5).
- Acetamido group increases hydrogen-bonding capacity, improving water solubility compared to the target compound.
- Applications: Potential metabolite or precursor in cysteine biosynthesis pathways .
Functional Group Variations
Compound C : 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids
- General Formula : C${12}$H${10}$O$_4$S (varies with aryl substituents).
- Key Features : Aryl group at C4, ketone at C4, and sulfanyl-carboxymethyl group at C2.
- Properties: Aryl groups enable π-π interactions, enhancing binding to aromatic receptors.
- Synthesis: Prepared via Michael addition of thioglycolic acid to (E)-4-aryl-4-oxo-2-butenoic acids .
Cyclic Alcohol Analog
Compound D : (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol (Menthol Derivative)
- Molecular Formula : C${10}$H${20}$O
- Key Features: Cyclohexanol backbone with isopropyl and methyl groups.
- Properties :
- Boiling Point: 92 °C ; lower than the target due to lack of carboxylic acid.
- ClogP: 3.38 (comparable lipophilicity to the target compound).
- Applications : Widely used in fragrances and cosmetics for its minty aroma .
Comparative Data Table
| Property | (2S)-4-Cyclopentyl-2-methylbutanoic Acid | Compound A (Fmoc Derivative) | Compound B (Methylsulfanyl) | Compound C (Aryl-Ketone) | Compound D (Menthol) |
|---|---|---|---|---|---|
| Molecular Formula | C${10}$H${18}$O$_2$ | C${24}$H${27}$NO$_4$ | C$7$H${13}$NO$_3$S | C${12}$H${10}$O$_4$S | C${10}$H${20}$O |
| Molar Mass (g/mol) | 170.25 | 393.48 | 191.24 | 266.27 | 156.27 |
| Key Functional Groups | Carboxylic acid, cyclopentyl, methyl | Fmoc, carboxylic acid | Acetamido, methylsulfanyl | Aryl, ketone, sulfanyl | Cyclohexanol, isopropyl |
| ClogP | ~3.5 (estimated) | ~5.2 (predicted) | ~1.5 | ~2.8 | 3.38 |
| pKa | ~4.5–5.0 | 3.93 | ~4.8 (carboxylic acid) | ~3.5–4.0 (carboxylic acid) | N/A (alcohol) |
| Applications | Pharmaceutical intermediates | Peptide synthesis | Metabolic pathways | Bioactive molecules | Fragrances |
Key Differentiators and Implications
Lipophilicity : The target compound’s ClogP (~3.5) is higher than sulfur-containing analogs (e.g., Compound B) but lower than the Fmoc derivative, balancing membrane permeability and solubility.
Stereochemistry : The S-configuration at C2 enables enantioselective interactions in drug-receptor binding, unlike racemic mixtures in Compound C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
